N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
The compound N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a derivative of the 1,4-oxathiine carboxamide class, characterized by a 5,6-dihydro-1,4-oxathiine ring system with a 4,4-dioxide modification. The target compound substitutes the pyridin-2-yl group with a furan-2-ylmethyl moiety, altering electronic and steric properties.
Key inferred properties (based on structural analogs):
- Molecular formula: Likely C₂₄H₂₁ClN₂O₅S (estimated by replacing pyridine in ’s compound with furan-methyl).
- Molecular weight: ~497.0 g/mol (estimated).
- Functional groups: 3-chlorobenzyl, furan-2-ylmethyl, phenyl, and a 1,4-oxathiine-2-carboxamide core with 4,4-dioxide.
- Potential applications: Similar to oxathiine derivatives (e.g., carboxin, oxycarboxin), it may exhibit fungicidal or pesticidal activity .
Properties
Molecular Formula |
C23H20ClNO5S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H20ClNO5S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-29-20)23(26)21-22(18-7-2-1-3-8-18)31(27,28)13-12-30-21/h1-11,14H,12-13,15-16H2 |
InChI Key |
DRURNLREEAODNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure aligns with oxathiine carboxamides, but substituents critically influence its behavior. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The furan-2-ylmethyl group in the target compound introduces an oxygen-rich heterocycle, enhancing electron density compared to the nitrogen-containing pyridin-2-yl in its analog . This may improve solubility in polar solvents or alter binding to biological targets.
4,4-Dioxide Modification: Shared with oxycarboxin, this modification likely improves metabolic stability compared to non-oxidized analogs like carboxin .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~497 vs. 235–267 for carboxin/oxycarboxin) suggests a broader interaction profile but may reduce bioavailability.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
- Lipophilicity: The target compound’s higher LogP (estimated) vs.
- Thermal Stability : The 4,4-dioxide group may enhance stability, as seen in oxycarboxin’s commercial use .
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